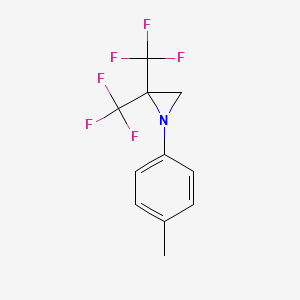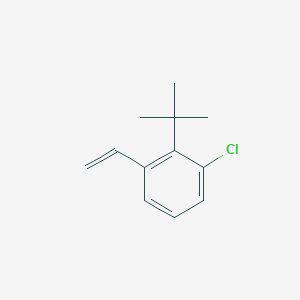
1,1-Dibromo-2-ethoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-2-ethoxypropane is an organic compound with the molecular formula C5H10Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ethoxy group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-ethoxypropane can be synthesized through the bromination of 2-ethoxypropane. The reaction typically involves the addition of bromine (Br2) to 2-ethoxypropane in the presence of a catalyst or under UV light to facilitate the formation of the dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 2-ethoxypropane is reacted with bromine under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and bromine concentration are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-2-ethoxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to form 2-ethoxypropane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Substitution: Formation of 2-ethoxypropanol or 2-ethoxypropane.
Elimination: Formation of 2-ethoxypropene.
Reduction: Formation of 2-ethoxypropane.
Aplicaciones Científicas De Investigación
1,1-Dibromo-2-ethoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-dibromo-2-ethoxypropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: Another brominated compound with two bromine atoms attached to an ethane backbone.
1,1-Dibromoethane: Similar structure but lacks the ethoxy group.
2-Bromo-2-methylpropane: Contains a bromine atom and a methyl group on a propane backbone.
Uniqueness
1,1-Dibromo-2-ethoxypropane is unique due to the presence of both bromine atoms and an ethoxy group, which imparts distinct reactivity and potential applications compared to other brominated compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
67328-39-6 |
|---|---|
Fórmula molecular |
C5H10Br2O |
Peso molecular |
245.94 g/mol |
Nombre IUPAC |
1,1-dibromo-2-ethoxypropane |
InChI |
InChI=1S/C5H10Br2O/c1-3-8-4(2)5(6)7/h4-5H,3H2,1-2H3 |
Clave InChI |
RCMVVDQQJXKDEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


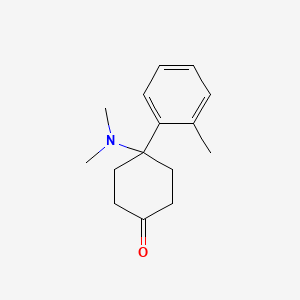

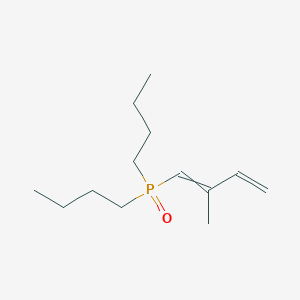
![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

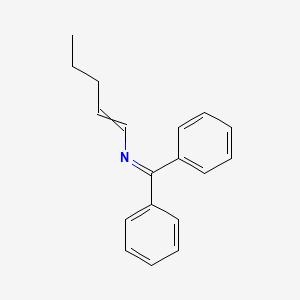
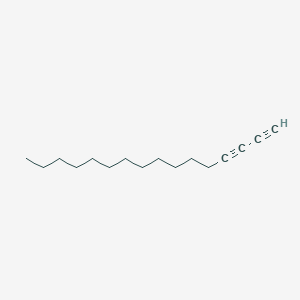
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
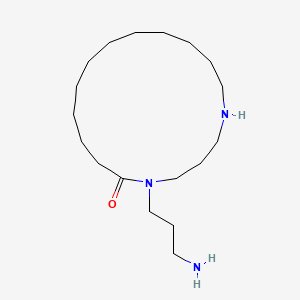
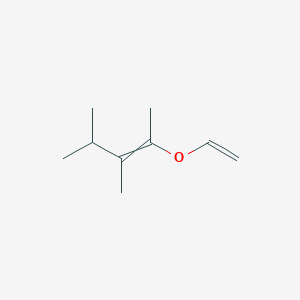

![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
